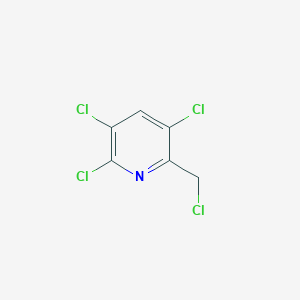
2,3,5-Trichloro-6-(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyridine ring. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the chloromethylation of 2,3,5-trichloropyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
Chlorination of Pyridine: Pyridine is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3,5-trichloropyridine.
Chloromethylation: The 2,3,5-trichloropyridine is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves similar chlorination and chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trichloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the chlorinated pyridine can be achieved using reducing agents such as lithium aluminum hydride, leading to partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Applications De Recherche Scientifique
2,3,5-Trichloro-6-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-6-(chloromethyl)pyridine largely depends on its reactivity towards nucleophiles and its ability to form stable intermediates. The chloromethyl group is particularly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trichloro-5-(chloromethyl)pyridine: Similar structure but different chlorine substitution pattern.
2,3,5-Trichloro-6-methoxypyridine: Contains a methoxy group instead of a chloromethyl group.
2,3,5-Trichloropyridine: Lacks the chloromethyl group.
Uniqueness
2,3,5-Trichloro-6-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both electron-withdrawing chlorine atoms and a reactive chloromethyl group makes it a versatile intermediate in organic synthesis, distinguishing it from other chlorinated pyridines.
This compound’s unique properties and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H3Cl4N |
|---|---|
Poids moléculaire |
230.9 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-5-3(8)1-4(9)6(10)11-5/h1H,2H2 |
Clé InChI |
DZWOWMYGYWLIPE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)Cl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
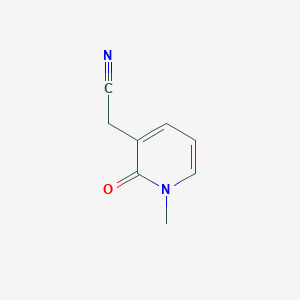



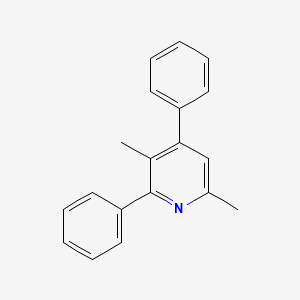
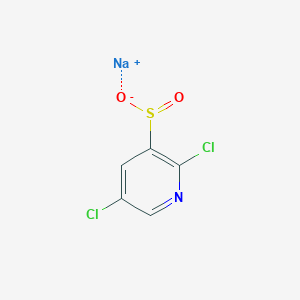
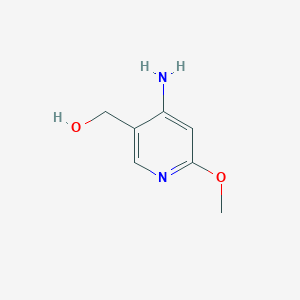

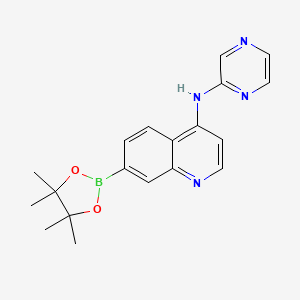


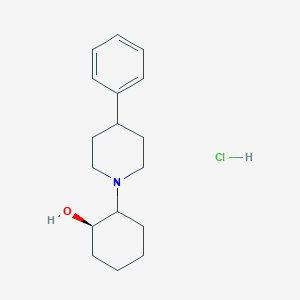
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
